

WP1122: A Comparative Analysis Against Existing Cancer Therapies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of WP1122, a novel glycolysis inhibitor, with existing cancer therapies, focusing on preclinical data in glioblastoma (GBM). The information is intended to provide an objective overview to aid in research and development efforts.

Executive Summary

WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG) designed to overcome the pharmacological limitations of its parent compound. By inhibiting glycolysis, a key metabolic pathway often upregulated in cancer cells (the Warburg effect), WP1122 presents a targeted approach to cancer therapy. Preclinical studies, primarily in glioblastoma models, demonstrate that WP1122 has significantly improved pharmacokinetic properties and enhanced cytotoxic effects compared to 2-DG. While direct head-to-head clinical data with other established therapies is not yet available, preclinical evidence suggests comparable or superior efficacy to the current standard-of-care alkylating agent, temozolomide, in certain models.

Mechanism of Action: WP1122 as a Glycolysis Inhibitor

WP1122 is a di-acetylated derivative of 2-DG. This modification allows it to passively diffuse across the cell membrane and the blood-brain barrier, unlike 2-DG which relies on glucose transporters.[1][2] Once inside the cell, intracellular esterases cleave the acetyl groups,

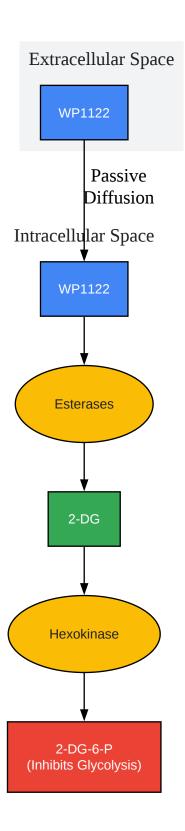




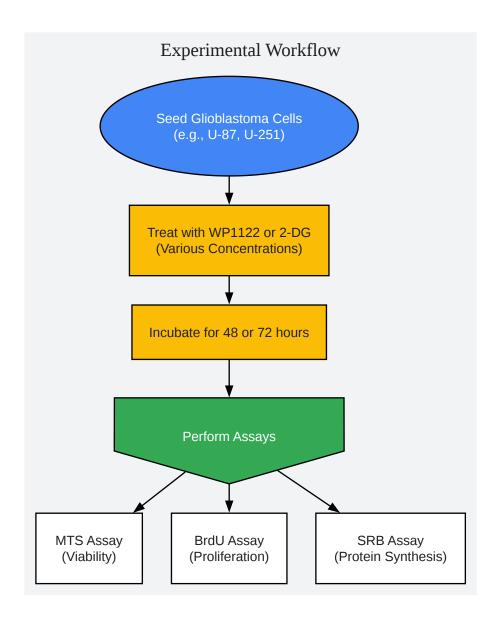


releasing 2-DG. The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of hexokinase and phosphoglucose isomerase, leading to the shutdown of glycolysis, ATP depletion, and ultimately, cell death.[1][2]

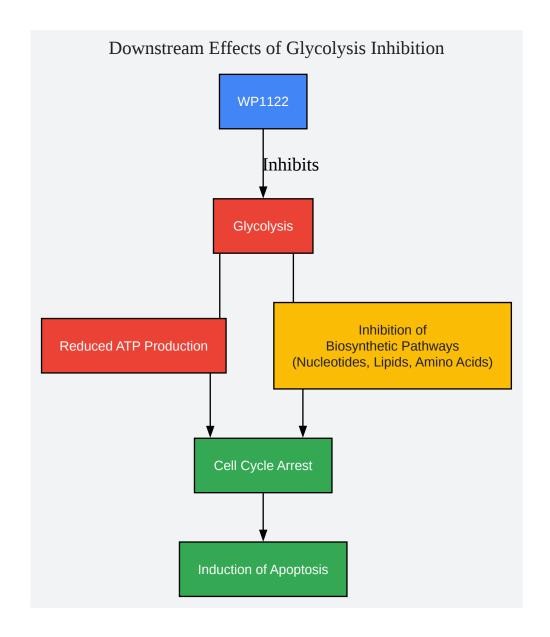












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